4N1K Exhibits Reduced Proteolytic Stability and Leukemic Cell Death Potency vs. PKHB1
4N1K demonstrates lower proteolytic stability in serum and reduced potency in inducing leukemic cell death compared to the D-amino acid analog PKHB1. In a comparative study, PKHB1 induced significantly greater cell death across multiple leukemia cell lines (MEC-1, CEM, Jurkat, K562, HL-60, L5178Y-R) [1]. Quantitative cell death assessment (Annexin-V/PI co-positivity) confirmed that PKHB1 is a more effective inducer of cell death than 4N1K [2]. Furthermore, PKHB1 selectively induced cell death in leukemic cells while sparing normal human peripheral mononuclear cells and murine lymphoid cells, a selectivity profile not observed with 4N1K [1].
| Evidence Dimension | Proteolytic stability and cell death induction potency |
|---|---|
| Target Compound Data | 4N1K: lower serum stability; induces cell death in leukemic cells but with lower potency |
| Comparator Or Baseline | PKHB1: serum-stable D-lysine analog; higher cell death induction |
| Quantified Difference | PKHB1 is a 'better inductor of cell death' compared to 4N1K (qualitative assessment from direct comparison) |
| Conditions | Human leukemic cell lines (MEC-1, CEM, Jurkat, K562, HL-60, L5178Y-R) and human peripheral mononuclear cells |
Why This Matters
Researchers requiring sustained peptide activity in serum-containing assays should select PKHB1 over 4N1K; conversely, those studying native L-peptide interactions or seeking lower baseline cytotoxicity may prefer 4N1K.
- [1] Martinez-Torres AC, et al. Study of the mechanism of cell death caused by peptides targeting CD47 in leukemia cell lines. Universidad Autónoma de Nuevo León. View Source
- [2] Martinez-Torres AC, et al. CD47 agonist peptides induce programmed cell death in refractory chronic lymphocytic leukemia B cells via PLCγ1 activation. PLoS ONE. 2015;10(3):e0120156. View Source
